2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core fused with a cyclohexenone ring. Key structural features include:
- Hexahydroquinoline backbone: Provides rigidity and influences electronic properties due to conjugation with the pyridine ring .
- Pyridin-3-yl group: Introduces aromaticity and hydrogen-bonding capabilities . 7,7-Dimethyl groups: Steric effects that may stabilize the cyclohexenone conformation . Carbonitrile moiety: Polar functional group contributing to solubility and reactivity .
Synthetic routes typically involve cyclohexanedione derivatives reacting with substituted anilines and thiophene-based aldehydes in ethanol/piperidine, followed by characterization via IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-4-29-22-15(7-9-30-22)19-16(12-24)21(25)27(14-6-5-8-26-13-14)17-10-23(2,3)11-18(28)20(17)19/h5-9,13,19H,4,10-11,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYWYOQJHECEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CN=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-41-7 | |
| Record name | 2-AMINO-4-[2-(ETHYLSULFANYL)-3-THIENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Hantzsch synthesis or similar methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Overview
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and diverse functional groups. This compound belongs to the class of hexahydroquinolines and exhibits a variety of biological activities that make it a candidate for further research and application in drug development.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities including:
- Anticancer Properties : Potential mechanisms involve apoptosis induction in cancer cells through interactions with cellular targets like enzymes or DNA.
- Antimicrobial Effects : The compound may inhibit microbial growth through various biochemical pathways.
- Neuroprotective Activities : There are indications of protective effects on neuronal cells which warrant further investigation.
Applications in Medicinal Chemistry
Given its unique structure and biological properties, this compound has potential applications in:
- Drug Development : Targeting specific diseases such as cancer or infections through tailored modifications.
- Chemical Synthesis : Serving as a precursor for synthesizing other biologically active compounds.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques employed in these studies may include:
- Binding Affinity Assays : To determine how well the compound interacts with specific proteins or receptors.
- Molecular Docking Studies : To predict the binding modes and affinities of the compound with target biomolecules.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:
| Compound Name | Key Features |
|---|---|
| 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo | Lacks ethylthio group; different electronic properties |
| 2-Amino-(4-nitrophenyl)-5 -oxo -4 - (5-nitrothiophen -2 - yl) | Contains another nitro-substituted thiophene; altered reactivity |
| 2-Amino -1 - (2-chloro -4-nitrophenyl) | Chlorine substitution alters reactivity; potential differences in biological activity |
Future Research Directions
Further investigations are required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Research could focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
- Formulation Development : Exploring various delivery methods for enhanced bioavailability.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Differentiators
Biological Activity
The compound 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
This compound belongs to the hexahydroquinoline class and has a molecular formula of C23H24N4OS2 with a molecular weight of approximately 480.6 g/mol . The presence of an amino group, carbonitrile, and ethylthio-substituted thiophene enhances its reactivity and biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity :
- Research has shown promising anticancer properties against various cell lines. For example, derivatives of similar compounds have demonstrated significant antiproliferative effects on human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .
- A study reported that certain derivatives inhibited the PI3K pathway in cancer cells, which is crucial for cancer cell survival and proliferation .
-
Antimicrobial Effects :
- Compounds in this class have shown potential antimicrobial activity against various pathogens. The mechanisms may involve interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.
-
Neuroprotective Properties :
- Some studies suggest neuroprotective effects that could be beneficial in treating neurodegenerative diseases. This activity might be linked to the compound's ability to modulate oxidative stress and promote neuronal survival.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cell signaling pathways.
- DNA Interaction : Potential binding to DNA could lead to apoptosis in cancer cells.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities associated with this compound:
Synthesis and Modification
The synthesis of This compound typically involves multi-step synthetic routes such as the Hantzsch reaction. Optimizing these methods can enhance yields and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
